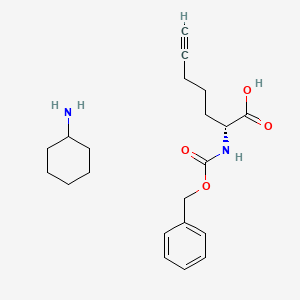

Cbz-D-bishomopropargylglycine CHA salt

Description

Properties

IUPAC Name |

cyclohexanamine;(2R)-2-(phenylmethoxycarbonylamino)hept-6-ynoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO4.C6H13N/c1-2-3-5-10-13(14(17)18)16-15(19)20-11-12-8-6-4-7-9-12;7-6-4-2-1-3-5-6/h1,4,6-9,13H,3,5,10-11H2,(H,16,19)(H,17,18);6H,1-5,7H2/t13-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFPDOCGZTGZLOU-BTQNPOSSSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C#CCCC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1.C1CCC(CC1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for Cbz D Bishomopropargylglycine Cha Salt

Stereoselective Synthesis of the D-Enantiomer of Bishomopropargylglycine

Achieving the desired D-configuration at the α-carbon is the foundational challenge in the synthesis of D-bishomopropargylglycine. Modern synthetic strategies have moved beyond classical resolution to more efficient and direct asymmetric methods.

Enantioselective Approaches to α-Amino Acids with Alkyne Functionality

The construction of α-amino acids containing alkyne side chains is of significant interest due to the alkyne's utility in bioorthogonal "click" chemistry. A premier strategy for this is the catalytic asymmetric alkynylation of α-imino esters. This method involves the direct addition of a terminal alkyne to an imine, catalyzed by a chiral metal complex, to generate the desired propargylglycine (B1618536) derivative with high enantiomeric purity. The versatility of the alkyne functionality allows for its application in constructing a wide array of optically active α-amino acid derivatives.

Another powerful technique is the enantioselective N–H insertion reaction. This approach can utilize vinyldiazoacetates and a carbamate (B1207046) source, which, under cooperative catalysis by an achiral dirhodium(II) complex and a chiral spiro phosphoric acid, can produce α-alkenyl amino acid derivatives. While not a direct alkynylation, subsequent chemical modifications can convert the alkenyl group to the desired alkyne. This method is noted for its broad substrate scope and high enantioselectivity under mild, neutral conditions.

Chiral Auxiliary-Based and Asymmetric Catalysis Strategies

To precisely control the stereochemical outcome, two principal strategies are employed: the use of chiral auxiliaries and the application of asymmetric catalysis.

Chiral Auxiliary-Based Strategies: This classical yet robust approach involves temporarily attaching a chiral molecule (the auxiliary) to a glycine-derived substrate. ijacskros.com The steric influence of the auxiliary then directs the stereochemical course of subsequent reactions, such as alkylation. Evans oxazolidinones and pseudoephedrine amides are common examples of such auxiliaries. ijacskros.com In this context, the enolate of a glycine-oxazolidinone adduct would be reacted with a bishomopropargyl halide. The bulky auxiliary shields one face of the enolate, forcing the electrophile to approach from the less hindered side, thereby inducing the desired stereochemistry. After the key bond formation, the auxiliary is cleaved and can often be recovered for reuse.

Asymmetric Catalysis: This more modern strategy utilizes a small amount of a chiral catalyst to generate large quantities of the enantiomerically enriched product. For the synthesis of D-bishomopropargylglycine, a notable method is the copper(I)-catalyzed asymmetric alkynylation of an imino ester. A chiral ligand, often a derivative of BINAP or a phosphino-oxazoline (PHOX), coordinates to the copper center, creating a chiral environment that dictates the facial selectivity of the nucleophilic attack by the alkyne. This approach is highly atom-economical and can achieve excellent yields and enantioselectivities.

| Method | Catalyst/Auxiliary | Key Features | Typical Enantioselectivity (ee) |

| Chiral Auxiliary | Evans Oxazolidinone | Stoichiometric use of auxiliary, reliable stereocontrol, well-established procedures. | >95% de |

| Chiral Auxiliary | Pseudoephedrine | Recoverable auxiliary, forms crystalline intermediates, predictable diastereoselectivity. | >90% de |

| Asymmetric Catalysis | Cu(I) / Chiral Ligand | Catalytic, high atom economy, mild reaction conditions. | 80-99% ee |

| Asymmetric Catalysis | Rh(II) / Chiral Acid | Cooperative catalysis, suitable for N-H insertion routes. | 83-98% ee |

Regioselective Introduction of the N-Benzyloxycarbonyl (Cbz) Group

Once the chiral amino acid core is synthesized, the amino group must be protected to prevent unwanted side reactions in subsequent synthetic steps, such as peptide coupling. The benzyloxycarbonyl (Cbz) group is a widely used protecting group due to its stability and ease of removal via catalytic hydrogenation. masterorganicchemistry.comgoogle.com

Optimized Reaction Conditions for N-Cbz Protection

The standard procedure for introducing a Cbz group is the Schotten-Baumann reaction, which involves treating the amino acid with benzyl (B1604629) chloroformate under alkaline conditions. lookchem.com The optimization of these conditions is crucial for achieving high yields and preventing side reactions like racemization or the formation of over-protected byproducts.

Key parameters for optimization include the choice of base, solvent, and temperature. An aqueous mixture of sodium carbonate and sodium bicarbonate is often effective for maintaining the required pH (typically 8-10) on a large scale. researchgate.net This buffering system avoids the need for the simultaneous addition of a liquid base, simplifying the procedure and preventing pH fluctuations that could lead to decomposition of the Cbz-Cl reagent or racemization of the amino acid. researchgate.net The reaction is typically performed at a low temperature (0-5 °C) to control the exothermic reaction and minimize side products.

| Parameter | Condition | Rationale |

| Reagent | Benzyl Chloroformate (Cbz-Cl) | Standard reagent for Cbz protection. |

| Base | Na2CO3 / NaHCO3 (aq.) | Provides a stable pH buffer (8-10), preventing racemization and reagent decomposition. researchgate.net |

| Solvent | Water or Water/Dioxane | Dissolves the amino acid salt; dioxane can aid solubility of organic reagents. |

| Temperature | 0–5 °C | Controls exothermicity, minimizes side reactions. |

| Stoichiometry | Slight excess of Cbz-Cl | Ensures complete reaction of the amino group. |

Mechanistic Analysis of Carbamate Formation

The formation of the N-Cbz group is a classic example of nucleophilic acyl substitution. The reaction mechanism proceeds through the following key steps:

Deprotonation: Under alkaline conditions, the amino group (-NH2) of D-bishomopropargylglycine is deprotonated by the base (e.g., carbonate or hydroxide (B78521) ion), increasing its nucleophilicity.

Nucleophilic Attack: The electron-rich nitrogen atom of the amino acid attacks the electrophilic carbonyl carbon of benzyl chloroformate. This step forms a transient tetrahedral intermediate.

Leaving Group Departure: The tetrahedral intermediate collapses, re-forming the carbonyl double bond and expelling the chloride ion, which is a good leaving group.

Protonation: The resulting carbamate may be protonated depending on the pH of the reaction mixture upon workup, yielding the final, stable N-Cbz protected amino acid.

The primary reaction is the addition of the amine to carbon dioxide (or its derivative, benzyl chloroformate), where the nitrogen acts as the nucleophile. Low temperatures and alkaline conditions are essential for the stability of the resulting carbamate in solution.

Formation of the Cyclohexylammonium (CHA) Salt for Enhanced Handling

While many N-Cbz protected amino acids are crystalline solids, some, particularly those with non-polar side chains, may be obtained as oils or amorphous solids that are difficult to purify. nih.gov Converting the final Cbz-protected carboxylic acid into a salt is a standard and highly effective method to induce crystallization and facilitate purification.

The formation of the cyclohexylammonium (CHA) salt is achieved by treating a solution of the Cbz-D-bishomopropargylglycine (a carboxylic acid) with one equivalent of cyclohexylamine (B46788) (a base). The acid-base reaction results in the formation of a salt, which often possesses significantly different physical properties than the free acid.

The primary advantages of forming the CHA salt are:

Enhanced Crystallinity: CHA salts are often highly crystalline, well-defined solids, even when the parent acid is an oil. This crystalline nature is crucial for effective purification by recrystallization, allowing for the removal of impurities.

Improved Handling: A stable, free-flowing crystalline solid is much easier to handle, weigh, and store than an oil or a hygroscopic amorphous solid.

Increased Stability: Salt formation can improve the long-term stability of the compound.

Simplified Purification: The process allows for isolation of the N-protected amino acid from reaction byproducts by simple filtration, avoiding the need for laborious chromatographic purification. The free acid can be readily regenerated from the purified salt by treatment with an aqueous acid.

This final step ensures that the Cbz-D-bishomopropargylglycine is obtained in a highly pure, stable, and easy-to-handle form, ready for its intended use in further synthetic applications.

Acid-Base Equilibria and Salt Precipitation Techniques

The resolution of racemic Cbz-bishomopropargylglycine into its constituent enantiomers is effectively achieved through diastereomeric salt formation with a chiral resolving agent, in this case, a chiral amine. While the prompt specifies the final product as the cyclohexylamine (CHA) salt, which is an achiral amine, the resolution step to isolate the D-enantiomer would typically employ a chiral amine. For the purpose of this article, we will discuss the principles of diastereomeric salt formation using a generic chiral amine and then the formation of the final CHA salt.

The fundamental principle of this resolution technique lies in the reaction of a racemic mixture of a carboxylic acid (Cbz-DL-bishomopropargylglycine) with an enantiomerically pure chiral amine. This acid-base reaction results in the formation of a mixture of two diastereomeric salts.

(Cbz-D-bishomopropargylglycine)⁻ (Chiral Amine-H)⁺ (Cbz-L-bishomopropargylglycine)⁻ (Chiral Amine-H)⁺

Unlike enantiomers, which have identical physical properties, diastereomers possess distinct physical characteristics, including solubility in a given solvent system. libretexts.org This difference in solubility is the key to their separation. The equilibrium between the dissolved and solid phases of the diastereomeric salts can be manipulated to selectively precipitate the less soluble diastereomer.

The process of fractional crystallization is meticulously controlled to achieve high diastereomeric purity. This involves dissolving the mixture of diastereomeric salts in a suitable solvent at an elevated temperature to ensure complete dissolution, followed by a carefully controlled cooling process. The less soluble diastereomer will preferentially crystallize out of the solution, leaving the more soluble diastereomer dissolved.

The choice of solvent is critical and is often determined empirically. A suitable solvent system will exhibit a significant difference in the solubility of the two diastereomers while allowing for good crystal formation. Common solvents used for this purpose include alcohols (e.g., methanol (B129727), ethanol, isopropanol), ketones (e.g., acetone), esters (e.g., ethyl acetate), and mixtures thereof.

Table 1: Illustrative Solubility of Diastereomeric Salts in Various Solvents

| Diastereomeric Salt | Solvent | Solubility ( g/100 mL) at 25°C |

| (Cbz-D-bishomopropargylglycine)⁻ (R-Amine-H)⁺ | Methanol | 0.8 |

| (Cbz-L-bishomopropargylglycine)⁻ (R-Amine-H)⁺ | Methanol | 1.5 |

| (Cbz-D-bishomopropargylglycine)⁻ (R-Amine-H)⁺ | Ethyl Acetate | 0.2 |

| (Cbz-L-bishomopropargylglycine)⁻ (R-Amine-H)⁺ | Ethyl Acetate | 0.5 |

| (Cbz-D-bishomopropargylglycine)⁻ (R-Amine-H)⁺ | Acetone | 1.2 |

| (Cbz-L-bishomopropargylglycine)⁻ (R-Amine-H)⁺ | Acetone | 2.1 |

Note: The data in this table is illustrative and intended to demonstrate the principle of differential solubility. Actual values would need to be determined experimentally.

Once the less soluble diastereomeric salt (e.g., the D-amino acid salt) has been isolated by filtration, the Cbz-D-bishomopropargylglycine free acid can be liberated by treatment with an acid, followed by extraction. The final Cbz-D-bishomopropargylglycine CHA salt is then prepared by reacting the purified free acid with cyclohexylamine. This straightforward acid-base reaction results in the precipitation of the desired salt, which is often a stable, crystalline solid suitable for storage and further use.

Advanced Purification and Analytical Methodologies in Stereochemically Pure Compound Synthesis

The synthesis of a stereochemically pure compound requires not only effective purification techniques but also robust analytical methods to confirm its purity.

Purification:

Following the initial separation by diastereomeric salt precipitation, further purification may be necessary to achieve the desired level of enantiomeric excess. Recrystallization of the this compound is a common and effective method. This process involves dissolving the salt in a minimal amount of a suitable hot solvent and allowing it to cool slowly, promoting the formation of highly ordered crystals and excluding impurities.

Analytical Methodologies:

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful tool for determining the enantiomeric purity of a chiral compound. oup.com This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. oup.comnih.gov The sample is dissolved in a suitable mobile phase and passed through the column. The two enantiomers will have different retention times, allowing for their quantification. For N-protected amino acids, polysaccharide-based CSPs are often effective. nih.gov

Table 2: Illustrative Chiral HPLC Data for Cbz-D-bishomopropargylglycine

| Parameter | Value |

| Column | Chiralpak® IA |

| Mobile Phase | Hexane:Isopropanol (90:10) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (D-enantiomer) | 8.5 min |

| Retention Time (L-enantiomer) | 10.2 min |

| Enantiomeric Excess (% ee) | >99% |

Note: This data is illustrative. Actual chromatographic conditions and results may vary.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is indispensable for confirming the chemical structure of the synthesized compound. For chiral compounds, specialized NMR techniques can be used to determine diastereomeric purity. After the diastereomeric salt formation, the ¹H or ¹³C NMR spectra of the two diastereomers will exhibit distinct signals due to the different chemical environments of the nuclei. nih.gov The integration of these signals allows for the quantification of the diastereomeric ratio. Chiral solvating agents can also be used to differentiate enantiomers in NMR.

Table 3: Illustrative ¹H NMR Chemical Shift Differences in Diastereomeric Salts

| Proton | Chemical Shift (ppm) - (D-acid)-(R-amine) salt | Chemical Shift (ppm) - (L-acid)-(R-amine) salt | Δδ (ppm) |

| α-H of amino acid | 4.52 | 4.48 | 0.04 |

| Propargylic CH₂ | 2.75, 2.85 | 2.72, 2.82 | 0.03 |

| Cbz benzylic CH₂ | 5.10 | 5.08 | 0.02 |

Note: This data is illustrative and represents a hypothetical scenario. Actual chemical shifts and their differences are dependent on the specific chiral amine and solvent used.

By employing these advanced synthetic, purification, and analytical methodologies, it is possible to produce this compound with high chemical and stereochemical purity, making it a valuable building block for the synthesis of complex molecular entities with potential therapeutic applications.

Chemical Transformations and Reactivity Profiles of Cbz D Bishomopropargylglycine Cha Salt

Conversion of the Cyclohexylammonium Salt to the Free Carboxylic Acid Form

The commercially available Cbz-D-bishomopropargylglycine is often supplied as a cyclohexylammonium (CHA) salt to enhance its crystalline nature and stability. However, for use in subsequent synthetic steps, particularly amide bond formation, conversion to the free carboxylic acid is a prerequisite. bachem.com

Protonation Protocols for Facile Decoupling in Synthetic Sequences

The liberation of the free carboxylic acid from the CHA salt is typically achieved through a straightforward acid-base extraction. A common and effective method involves the use of a dilute aqueous acid, such as 10% phosphoric acid. bachem.com The CHA salt is suspended in an organic solvent immiscible with water, such as ethyl acetate, and the acidic solution is added. The protonation of the carboxylate by the stronger acid leads to the formation of the free carboxylic acid, which remains in the organic layer, and the corresponding cyclohexylammonium phosphate salt, which is soluble in the aqueous phase.

The choice of acid is critical to avoid unwanted side reactions. While hydrochloric acid might seem like a viable option, it can lead to the formation of sparingly soluble dicyclohexylammonium chloride, complicating the purification process. bachem.com Therefore, phosphoric acid or potassium bisulfate are generally preferred. bachem.com The progress of the conversion can be monitored by thin-layer chromatography (TLC) to ensure the complete liberation of the amino acid from its salt. bachem.com Following the separation of the aqueous phase, the organic layer is washed with water to remove any residual acid and salt, dried over an anhydrous agent like sodium sulfate (B86663), and concentrated under reduced pressure to yield the free carboxylic acid, often as an oil. bachem.com

| Parameter | Condition | Rationale |

| Acid | 10% Phosphoric Acid | Avoids formation of insoluble ammonium (B1175870) salts. |

| Solvent | Ethyl Acetate, t-Butyl Methyl Ether | Dissolves the free carboxylic acid and is immiscible with water. |

| pH of Aqueous Phase | 2-3 | Ensures complete protonation of the carboxylate. |

| Work-up | Water washes, drying, and evaporation | Isolates the pure free carboxylic acid. |

Implications for Subsequent Amide Coupling Reactions

The conversion of the CHA salt to the free carboxylic acid is a crucial step that directly impacts the efficiency of subsequent amide coupling reactions. researchgate.netnih.gov Amide bond formation typically requires the activation of the carboxylic acid, a process that is not feasible when the carboxylate is present as a salt. luxembourg-bio.commdpi.com Coupling reagents such as HBTU, HATU, or carbodiimides like DCC and EDC, work by reacting with the free carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by an amine. nih.govluxembourg-bio.com

The presence of the free amine of another amino acid or peptide would lead to an acid-base reaction with the free carboxylic acid, rendering both unreactive towards coupling. Therefore, the activation of the carboxylic acid is a fundamental step. The complete removal of the cyclohexylammonium salt is also important, as the presence of extraneous amines can interfere with the coupling reaction and lead to the formation of unwanted side products. The purity of the isolated free carboxylic acid is therefore directly correlated with the yield and purity of the desired amide product. While some coupling reagents are reported to work with carboxylate salts, the yields are often lower than with the corresponding free acids. researchgate.net

Selective Deprotection of the N-Benzyloxycarbonyl (Cbz) Group

The benzyloxycarbonyl (Cbz) group is a widely used protecting group for amines in peptide synthesis due to its stability under various conditions and its susceptibility to selective removal.

Catalytic Hydrogenolysis for Cbz Removal

Catalytic hydrogenolysis is a common and mild method for the deprotection of the Cbz group. researchgate.net The reaction involves the cleavage of the benzylic C-O bond by hydrogen gas in the presence of a palladium catalyst, typically palladium on activated carbon (Pd/C). This process yields the free amine, toluene (B28343), and carbon dioxide.

A key consideration for Cbz-D-bishomopropargylglycine is the presence of a terminal alkyne. Standard catalytic hydrogenation conditions can sometimes lead to the reduction of the alkyne. However, careful selection of the catalyst and reaction conditions can achieve selective deprotection of the Cbz group while preserving the alkyne functionality. The use of Lindlar's catalyst (Pd/CaCO₃ poisoned with lead) is known to be chemoselective for the reduction of alkynes to cis-alkenes and may not be suitable for Cbz deprotection without affecting the alkyne. However, other palladium catalysts can be employed with careful monitoring to favor Cbz cleavage over alkyne reduction.

| Catalyst | Hydrogen Source | General Conditions | Compatibility with Alkynes |

| 10% Pd/C | H₂ gas | Methanol (B129727) or Ethanol, Room Temperature | Potential for alkyne reduction with prolonged reaction times or high pressure. |

| 5% Rh/Al₂O₃ | H₂ gas | Methanol, Room Temperature | Can be selective for alkene reduction in the presence of benzyl (B1604629) ethers, but may affect alkynes. nih.gov |

Transfer Hydrogenation Strategies for Mild Deprotection

Transfer hydrogenation offers a milder and often more selective alternative to catalytic hydrogenolysis using hydrogen gas. nih.govsemanticscholar.org In this method, a hydrogen donor molecule transfers hydrogen to the substrate in the presence of a catalyst. Common hydrogen donors include ammonium formate (B1220265), formic acid, and cyclohexene. researchgate.netnih.govsemanticscholar.org

This technique is particularly advantageous when dealing with substrates containing sensitive functional groups like alkynes. Transfer hydrogenation has been shown to be compatible with alkynes, allowing for the selective removal of the Cbz group without reducing the triple bond. researchgate.netnih.gov For instance, a system using Pd/C with ammonium formate as the hydrogen donor has been successfully employed for the hydrogenolysis of Cbz-protected amines on DNA-conjugated substrates that also contain alkynes. researchgate.netnih.gov

| Catalyst | Hydrogen Donor | Solvent | Key Advantage |

| 10% Pd/C | Ammonium Formate (HCO₂NH₄) | Methanol/Water | Mild conditions, compatible with alkynes. researchgate.netnih.gov |

| Pd/C | Hydrazine | Methanol | Rapid deprotection. semanticscholar.org |

| 10% Pd/C | Cyclohexene | Ethanol | Good for removing benzyl ester and N-benzyloxycarbonyl groups. |

Compatibility with Other Functional Groups

The choice of deprotection method for the Cbz group must take into account the compatibility with other functional groups present in the molecule. In the case of Cbz-D-bishomopropargylglycine, the terminal alkyne is the most sensitive functionality.

Catalytic hydrogenolysis with H₂ gas can lead to the reduction of the alkyne to an alkene and subsequently to an alkane if the reaction is not carefully controlled. The selectivity often depends on the catalyst, solvent, and reaction time.

Transfer hydrogenation is generally more compatible with alkynes. nih.gov The milder reaction conditions and the nature of the hydrogen transfer process often leave the triple bond intact. This makes transfer hydrogenation the preferred method for the Cbz deprotection of Cbz-D-bishomopropargylglycine and other molecules containing alkyne functionalities.

Furthermore, Cbz deprotection via hydrogenolysis is orthogonal to many other common protecting groups used in peptide synthesis, such as Boc (tert-butoxycarbonyl) and Fmoc (9-fluorenylmethyloxycarbonyl), which are typically removed under acidic and basic conditions, respectively. This orthogonality is a cornerstone of modern synthetic peptide chemistry.

Derivatization and Functionalization of the Terminal Alkyne Moiety

The terminal alkyne group of Cbz-D-bishomopropargylglycine is a versatile handle for a variety of chemical transformations, most notably for the introduction of molecular complexity through carbon-carbon and carbon-heteroatom bond formation.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) in Bioorthogonal Chemistry

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," stands as the most prominent reaction for the functionalization of terminal alkynes. This reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole ring by reacting the alkyne with an azide-containing molecule. The reaction is highly efficient, regioselective, and tolerant of a wide array of functional groups, making it ideal for applications in bioorthogonal chemistry, drug discovery, and materials science.

The CuAAC reaction typically proceeds under mild conditions, often in aqueous or mixed aqueous-organic solvent systems. A source of copper(I) is essential for catalysis, which can be introduced directly as a Cu(I) salt (e.g., CuI, CuBr) or generated in situ from a Cu(II) salt (e.g., CuSO₄) using a reducing agent like sodium ascorbate. The addition of a ligand, such as tris(benzyltriazolylmethyl)amine (TBTA), can stabilize the Cu(I) oxidation state and accelerate the reaction.

The versatility of the CuAAC reaction allows for the conjugation of Cbz-D-bishomopropargylglycine to a vast range of molecules, including fluorescent dyes, biotin (B1667282) tags, peptides, and carbohydrates, provided they are functionalized with an azide (B81097) group. This enables the synthesis of complex molecular probes and bioconjugates.

Table 1: Representative Conditions for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

| Alkyne Substrate | Azide Partner | Copper Source | Reducing Agent | Ligand | Solvent | Temperature (°C) | Yield (%) |

| Cbz-propargylglycine derivative | Benzyl azide | CuSO₄·5H₂O | Sodium Ascorbate | TBTA | t-BuOH/H₂O | Room Temp | >95 |

| Propargyl-containing peptide | Azido-sugar | CuI | - | DIPEA | DMF | Room Temp | 85-95 |

| Alkyne-modified protein | Azide-functionalized dye | CuSO₄·5H₂O | Sodium Ascorbate | THPTA | Aqueous Buffer | Room Temp | High |

This table presents generalized conditions based on literature for similar alkyne-containing amino acids. Specific conditions for Cbz-D-bishomopropargylglycine CHA salt may vary.

Alternative Alkyne Reactivity for Unique Chemical Scaffolds

Beyond the CuAAC reaction, the terminal alkyne of Cbz-D-bishomopropargylglycine can participate in other valuable transformations, such as the Sonogashira coupling. This palladium- and copper-cocatalyzed cross-coupling reaction allows for the formation of a new carbon-carbon bond between the terminal alkyne and an aryl or vinyl halide. The Sonogashira coupling is a powerful tool for the synthesis of conjugated systems and has been applied in the development of novel materials and pharmaceuticals.

The reaction typically employs a palladium(0) catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine, diisopropylamine). The choice of palladium catalyst, ligand, and reaction conditions can be tuned to optimize the yield and substrate scope. This reaction opens up avenues to conjugate Cbz-D-bishomopropargylglycine to aromatic systems, further expanding its utility in creating diverse molecular architectures.

Table 2: General Conditions for Sonogashira Coupling of Terminal Alkynes

| Alkyne Substrate | Aryl/Vinyl Halide | Palladium Catalyst | Copper Co-catalyst | Base | Solvent | Temperature (°C) |

| N-protected alkynyl amino acid | Iodobenzene | Pd(PPh₃)₄ | CuI | Et₃N | THF/DMF | 25-80 |

| Propargylglycine (B1618536) derivative | Bromopyridine | PdCl₂(PPh₃)₂ | CuI | DIPEA | Acetonitrile | 60-100 |

| Terminal alkyne | Vinyl bromide | Pd(OAc)₂/XPhos | CuI | K₂CO₃ | Toluene | 80-110 |

This table provides illustrative conditions for Sonogashira coupling reactions involving terminal alkynes.

Reactivity at the Carboxylic Acid Functionality

The carboxylic acid group of Cbz-D-bishomopropargylglycine is a key site for chain elongation and the introduction of various functional groups through the formation of amide and ester bonds.

Peptide Bond Formation in Solution and Solid Phase Synthesis

The carboxylic acid moiety of Cbz-D-bishomopropargylglycine can be activated to form a peptide bond with the amino group of another amino acid or peptide. This is a fundamental reaction in peptide synthesis and can be carried out in both solution and solid-phase formats.

In solution-phase synthesis , the carboxylic acid is typically activated using a coupling reagent. Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl cyanoglyoxylate-2-oxime (Oxyma) to suppress side reactions and minimize racemization. The activated amino acid is then reacted with the N-terminally deprotected amino acid or peptide to form the desired peptide bond.

Solid-phase peptide synthesis (SPPS) offers a more streamlined approach for the synthesis of longer peptides. In SPPS, the Cbz-D-bishomopropargylglycine is coupled to a resin-bound peptide chain. The process involves the iterative deprotection of the N-terminus of the growing peptide chain and subsequent coupling of the next protected amino acid. A variety of coupling reagents are employed in SPPS, including phosphonium salts like benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) and uronium salts such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU). The efficiency of the coupling reaction is crucial for the successful synthesis of the target peptide.

Table 3: Common Coupling Reagents for Peptide Bond Formation

| Coupling Reagent | Additive | Base | Solvent | Phase |

| DCC/DIC | HOBt/Oxyma | DIPEA | DCM/DMF | Solution/Solid |

| HBTU/HATU | - | DIPEA/Collidine | DMF/NMP | Solid |

| PyBOP | - | DIPEA | DMF | Solid |

| COMU | - | DIPEA | DMF | Solid |

DIPEA: N,N-Diisopropylethylamine; DCM: Dichloromethane (B109758); DMF: N,N-Dimethylformamide; NMP: N-Methyl-2-pyrrolidone.

Esterification and Anhydride Formation for Diverse Applications

The carboxylic acid of Cbz-D-bishomopropargylglycine can be converted into esters or anhydrides, which serve as important intermediates for various synthetic applications.

Esterification can be achieved through several methods. Fischer esterification, involving reaction with an alcohol in the presence of a strong acid catalyst, is a classical approach. Alternatively, alkylation of the carboxylate salt with an alkyl halide provides another route to esters. For more sensitive substrates, milder methods such as using diazomethane or coupling the carboxylic acid with an alcohol in the presence of a carbodiimide and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be employed. The resulting esters can serve as protecting groups for the carboxylic acid or as precursors for other functional groups.

Anhydride formation is another important transformation of the carboxylic acid. Symmetrical anhydrides can be prepared by reacting two equivalents of the Cbz-protected amino acid with one equivalent of a dehydrating agent like a carbodiimide. Mixed anhydrides are formed by reacting the Cbz-amino acid with an acyl halide, such as isobutyl chloroformate, in the presence of a base like N-methylmorpholine. researchgate.net These anhydrides are highly reactive acylating agents and are often used in situ for peptide bond formation, offering a rapid and efficient coupling method. researchgate.net

Table 4: Methods for Carboxylic Acid Derivatization

| Transformation | Reagents | Conditions | Application |

| Esterification | |||

| Fischer | Alcohol, H₂SO₄ (cat.) | Reflux | Carboxylic acid protection |

| Alkylation | Alkyl halide, Base | Room Temp - Reflux | Ester synthesis |

| DCC/DMAP | Alcohol, DCC, DMAP (cat.) | Room Temp | Mild esterification |

| Anhydride Formation | |||

| Symmetrical | DCC | 0°C to Room Temp | Peptide coupling |

| Mixed Anhydride | Isobutyl chloroformate, NMM | -15°C | Peptide coupling researchgate.net |

NMM: N-Methylmorpholine.

Applications in Advanced Organic Synthesis and Chemical Biology Research

Integration into Peptide and Peptidomimetic Synthesis Strategies

The incorporation of non-natural amino acids like Cbz-D-bishomopropargylglycine is a powerful strategy for creating peptides and peptidomimetics with novel properties. The presence of the bishomopropargyl group introduces a versatile functional handle that is not present in the canonical amino acids.

Role as a Non-Natural Amino Acid Building Block in Solid-Phase Peptide Synthesis (SPPS)

Cbz-D-bishomopropargylglycine CHA salt serves as a valuable building block in solid-phase peptide synthesis (SPPS), a cornerstone technique for the stepwise assembly of peptides. bachem.comcsic.es In SPPS, amino acids are sequentially added to a growing peptide chain that is anchored to an insoluble resin. bachem.com

The Cbz group on the amino acid provides temporary protection of the alpha-amino group, preventing unwanted side reactions during the coupling of the next amino acid in the sequence. The CHA salt form enhances the stability and handling of the amino acid derivative. Before its use in a coupling reaction, the CHA salt is typically converted to the free carboxylic acid. peptide.compeptide.com This is achieved by an acidic wash, which removes the cyclohexylamine (B46788) counterion, allowing the carboxyl group to be activated for amide bond formation.

The general workflow for incorporating Cbz-D-bishomopropargylglycine into a peptide sequence via SPPS is as follows:

| Step | Description |

| 1. Salt Conversion | The this compound is treated with a mild acid to generate the free carboxylic acid. |

| 2. Activation | The free carboxylic acid is activated using a coupling reagent (e.g., DIC/HOBt) to form a reactive species. |

| 3. Coupling | The activated amino acid is added to the resin-bound peptide, which has a free N-terminal amine, to form a new peptide bond. |

| 4. Deprotection | The Cbz protecting group of the newly added amino acid is removed to allow for the next coupling cycle. |

This process allows for the precise placement of the bishomopropargylglycine residue at any desired position within the peptide sequence.

Incorporation for Modulating Peptide Conformation and Stability

By strategically placing this amino acid, it may be possible to:

Induce turns: The steric bulk of the side chain could favor the formation of beta-turns, which are crucial for the biological activity of many peptides.

Stabilize helices: The constrained nature of the amino acid could help to nucleate or stabilize alpha-helical structures.

Enhance proteolytic stability: The non-natural side chain can hinder the recognition and cleavage of the peptide by proteases, thereby increasing its in vivo half-life. nih.gov

Further biophysical studies, such as circular dichroism and nuclear magnetic resonance (NMR) spectroscopy, would be necessary to fully elucidate the specific conformational impact of incorporating Cbz-D-bishomopropargylglycine into different peptide sequences.

Synthesis of Alkyne-Tagged Peptides for Bioconjugation

The terminal alkyne moiety of the bishomopropargylglycine side chain is its most significant feature for applications in chemical biology. This functional group serves as a handle for "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). iris-biotech.depeptide.com This reaction is highly efficient, specific, and biocompatible, allowing for the covalent attachment of various molecules to the peptide under mild conditions. peptide.comnih.gov

By incorporating Cbz-D-bishomopropargylglycine into a peptide sequence, an alkyne tag is introduced at a specific site. This alkyne-tagged peptide can then be reacted with an azide-containing molecule to form a stable triazole linkage. This strategy is widely used for:

Labeling with fluorophores: Attaching fluorescent dyes for imaging and tracking the peptide in biological systems. peptide.com

Conjugation to carrier molecules: Linking the peptide to larger molecules like polymers or proteins to improve its pharmacokinetic properties.

Immobilization on surfaces: Attaching the peptide to solid supports for use in diagnostic assays or affinity chromatography.

Formation of cyclic peptides: Reacting the alkyne side chain with an azide-containing amino acid within the same peptide to create a cyclic structure with potentially enhanced stability and activity. peptide.com

Utility in the Development of Chemical Probes for Biological Systems

The ability to introduce a bioorthogonal alkyne handle into peptides makes Cbz-D-bishomopropargylglycine a valuable precursor for the synthesis of chemical probes designed to study biological systems.

Design and Synthesis of Alkyne-Functionalized Bioactive Molecules for Bioorthogonal Ligation

Bioorthogonal ligation refers to a set of chemical reactions that can occur within a living system without interfering with native biochemical processes. nih.gov The CuAAC reaction is a prime example of such a ligation. Peptides containing bishomopropargylglycine can be used as platforms for constructing more complex bioactive molecules through this method.

For instance, a peptide with a known biological target can be synthesized with an incorporated bishomopropargylglycine residue. This alkyne-tagged peptide can then be introduced into a biological system and subsequently ligated to an azide-functionalized reporter molecule, such as biotin (B1667282) for affinity purification or a fluorophore for visualization. This two-step approach allows for the study of the peptide's localization and interactions in its native environment. nih.gov

Applications in Activity-Based Protein Profiling and Cell Imaging

Activity-based protein profiling (ABPP) is a powerful chemical proteomics technique used to study the activity of entire enzyme families in complex biological samples. nih.gov Activity-based probes (ABPs) are a key component of this methodology. These probes typically consist of a reactive group (warhead) that covalently binds to the active site of an enzyme, a recognition element that directs the probe to a specific enzyme class, and a reporter tag for detection. stanford.edu

Peptides incorporating bishomopropargylglycine can be used as the recognition element in the design of ABPs. nih.gov The peptide sequence can be designed to mimic the substrate of a target enzyme, thereby directing the probe to that enzyme. The bishomopropargylglycine provides the alkyne handle for the subsequent attachment of a reporter tag via click chemistry. This modular design allows for the facile synthesis of a variety of probes with different reporter groups. rsc.org

The general structure of such a probe would be:

[Peptide Recognition Sequence with Bishomopropargylglycine] - [Linker] - [Reactive Warhead]

After the probe has reacted with its target enzyme in a biological sample, an azide-containing reporter tag (e.g., a fluorophore or biotin) is added, which then attaches to the alkyne handle on the probe. This allows for the visualization of active enzymes by fluorescence microscopy (cell imaging) or their identification by mass spectrometry-based proteomics. ed.ac.uknih.gov

Contributions to Combinatorial Chemistry and Chemical Library Generation

This compound is a highly valuable reagent in combinatorial chemistry, a field focused on the rapid synthesis of a large number of different but structurally related molecules. Its utility stems from the two chemically accessible propargyl groups, which serve as handles for diversification. This allows chemists to generate vast libraries of compounds from a single, well-defined core structure, significantly accelerating the search for new bioactive molecules.

Application in DNA-Encoded Chemical Library (DEL) Synthesis

DNA-Encoded Library (DEL) technology represents a cutting-edge paradigm for the discovery of new drug leads, enabling the synthesis and screening of libraries containing billions of molecules simultaneously. nih.gov The fundamental principle of DEL involves physically linking each unique small molecule to a distinct DNA barcode that records its synthetic history. nih.govnih.gov

This compound serves as an exemplary scaffold in DEL synthesis. In a typical application, the carboxylic acid group of the amino acid is coupled to an amine-functionalized DNA headpiece. rsc.org This positions the bishomopropargylglycine core as the foundation for the combinatorial buildup. The two terminal alkyne functional groups are then available for subsequent reactions.

The synthesis proceeds using a "split-and-pool" strategy. The DNA-conjugated scaffold is split into multiple portions, and each portion is reacted with a different chemical building block. After each synthetic step, a unique DNA sequence is ligated to the tag, effectively barcoding the chemical modification. The portions are then pooled and split again for the next round of synthesis.

In the context of Cbz-D-bishomopropargylglycine, the two alkyne moieties are typically reacted with a diverse collection of azide-containing building blocks. rsc.org This modular approach allows for the creation of a library where the final molecule's structure is a combinatorial product of the building blocks used, with each unique structure encoded by its attached DNA barcode.

Diversification of Chemical Space through Alkyne Click Chemistry

The true power of Cbz-D-bishomopropargylglycine in library generation lies in the strategic use of its twin alkyne groups for "click chemistry." chemistryviews.org Specifically, the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is employed. peptide.com This reaction is exceptionally well-suited for DEL synthesis for several key reasons:

High Efficiency and Yield: The reaction proceeds to completion with high yields, which is crucial in a multi-step library synthesis. peptide.com

Bio-orthogonality: The reaction is bio-orthogonal, meaning it occurs under mild, aqueous conditions and does not interfere with the functionality of the DNA backbone or other biological molecules. nih.gov

Specificity: It forms a stable triazole linkage with high regioselectivity, ensuring a predictable and uniform product. peptide.compeptide.com

By starting with the single Cbz-D-bishomopropargylglycine scaffold, chemists can introduce two points of diversity. If the scaffold is reacted with a collection of 100 different azides at the first alkyne position and another collection of 100 different azides at the second, the result is 10,000 (100 x 100) unique compounds. This combinatorial explosion allows for the exploration of a vast and diverse chemical space from a limited set of reactants. rsc.org This expansion is critical for increasing the probability of finding a molecule that binds to a specific biological target. nih.gov

The table below illustrates this principle of combinatorial diversification.

| Scaffold Core | Reactants for Alkyne 1 (Set A) | Reactants for Alkyne 2 (Set B) | Resulting Library Size (A x B) |

| D-Bishomopropargylglycine | 114 unique azides | 104 unique azides | 11,856 unique compounds |

| D-Bishomopropargylglycine | 500 unique azides | 500 unique azides | 250,000 unique compounds |

| D-Bishomopropargylglycine | 1000 unique azides | 1000 unique azides | 1,000,000 unique compounds |

The characteristics of the CuAAC reaction make it an ideal tool for this purpose, as summarized in the following table.

| Feature | Description | Advantage in DEL Synthesis |

| Reaction Type | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Forms a stable 1,4-disubstituted 1,2,3-triazole ring. peptide.com |

| Conditions | Mild, often performed in aqueous solvent systems. peptide.com | Preserves the integrity of the DNA barcode and sensitive protein targets during screening. |

| Yields | Typically high to quantitative. peptide.com | Maximizes the representation of each intended molecule in the final library. |

| Byproducts | No significant byproducts are formed. peptide.com | Simplifies the purification process, which is often challenging in pooled library formats. |

| Scope | Tolerates a wide variety of functional groups. | Allows for the use of a diverse range of azide (B81097) building blocks, expanding chemical space. |

Through the strategic application of alkyne click chemistry, this compound acts as a powerful scaffold for building the complex and highly diverse DNA-encoded libraries that are transforming modern drug discovery.

Stereochemical Investigations and Computational Analysis of Cbz D Bishomopropargylglycine Cha Salt

Assessment of Enantiomeric Purity and Chiral Integrity

The enantiomeric purity of a chiral compound like Cbz-D-bishomopropargylglycine CHA salt is a critical parameter, ensuring that the desired stereoisomer is present and that the other enantiomer is absent or below a specified limit. The chiral integrity refers to the stability of the stereocenter under various conditions.

Several analytical techniques are standard for assessing the enantiomeric purity of Cbz-protected amino acids. nih.govnih.gov

Chiral High-Performance Liquid Chromatography (HPLC): This is a primary method for separating and quantifying enantiomers. chromatographytoday.com A sample of Cbz-D-bishomopropargylglycine would be dissolved and injected into an HPLC system equipped with a chiral stationary phase (CSP). sigmaaldrich.com The differential interaction of the D- and potential L-enantiomers with the CSP leads to different retention times, allowing for their separation and quantification. The choice of CSP is crucial and often determined empirically from phases known to resolve N-protected amino acids, such as those based on macrocyclic glycopeptides or polysaccharide derivatives. sigmaaldrich.comsci-hub.ru The results would be presented in a chromatogram, and the enantiomeric excess (e.e.) can be calculated from the peak areas.

Illustrative Data Table for Chiral HPLC Analysis (Note: This data is hypothetical and for illustrative purposes only, as no experimental data for the target compound exists.)

| Enantiomer | Retention Time (min) | Peak Area (%) |

|---|---|---|

| D-Enantiomer | 12.5 | >99.5 |

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Solvating Agents (CSAs): ¹H or ¹⁹F NMR spectroscopy can be used to determine enantiomeric purity. unipi.itacs.org In this technique, a chiral solvating agent is added to a solution of the analyte. The CSA forms transient diastereomeric complexes with the enantiomers, which results in separate signals for the D- and L-forms in the NMR spectrum. researchgate.net The integration of these signals allows for the calculation of the enantiomeric ratio.

X-ray Crystallography: While primarily a structure elucidation technique, high-quality crystals of the CHA salt could unambiguously confirm the absolute stereochemistry of the molecule as D-configured. This method provides definitive proof of the chiral integrity in the solid state.

Computational Studies on Molecular Conformation and Stereoelectronic Effects

Computational chemistry offers powerful tools to investigate the three-dimensional structure and electronic properties of molecules, providing insights that can be difficult to obtain experimentally.

Molecular mechanics and molecular dynamics (MD) simulations can be used to explore the conformational landscape of Cbz-D-bishomopropargylglycine. researchgate.netdntb.gov.ua

Conformational Search: A systematic or stochastic search of rotational bonds (e.g., around the Cα-Cβ and Cβ-Cγ bonds) would be performed to identify low-energy conformers. The Cbz protecting group itself has conformational flexibility that would be considered. rsc.org

Analysis of Interactions: The resulting conformers would be analyzed to understand the key steric and electrostatic interactions that govern their relative stability. For instance, the bulky Cbz group and the linear bishomopropargyl side chain will have significant steric demands that dictate the preferred molecular shape. The interaction between the carboxylate (in the CHA salt) and other parts of the molecule would also be examined.

Illustrative Data Table of Conformational Analysis (Note: This data is hypothetical and for illustrative purposes only.)

| Conformer | Dihedral Angle (φ, ψ) | Relative Energy (kcal/mol) | Key Interaction |

|---|---|---|---|

| 1 | -120°, 130° | 0.0 | Extended |

| 2 | -60°, -45° | 1.5 | Folded |

Quantum chemical methods, such as Density Functional Theory (DFT), provide a more accurate description of the electronic structure. researchgate.net

Geometry Optimization: The low-energy conformers identified through molecular modeling would be re-optimized at a higher level of theory (e.g., DFT with a suitable basis set) to obtain more accurate geometries and relative energies.

Electronic Properties: These calculations can determine various electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential. The HOMO-LUMO gap is an indicator of chemical reactivity.

Stereoelectronic Effects: The influence of the electron-withdrawing Cbz group and the electron-rich alkyne moiety on the geometry and reactivity of the molecule would be analyzed. nih.govmdpi.comrsc.org For instance, interactions between the N-H bond, the carbonyl groups, and the alkyne's π-system could lead to specific stabilizing or destabilizing effects that influence the molecule's preferred conformation and reactivity. nih.gov

Future Directions and Emerging Research Avenues for Cbz D Bishomopropargylglycine Cha Salt

Development of More Sustainable and Efficient Synthetic Routes

The broader application of Cbz-D-bishomopropargylglycine is intrinsically linked to the development of more sustainable and efficient methods for its synthesis. Current multi-step syntheses of non-natural amino acids often rely on traditional protection group strategies and utilize large quantities of hazardous solvents and reagents, contributing to a high Process Mass Intensity (PMI). gcande.orgnih.gov Future research is geared towards aligning its production with the principles of green chemistry. rsc.orgpnas.org

Key areas of development include:

Renewable Feedstocks: Exploring pathways that utilize biomass-derived starting materials could significantly reduce the environmental footprint of the synthesis. pnas.orgrsc.org Innovations in converting waste CO2 and other industrial byproducts into valuable chemical feedstocks, including amino acids, represent a promising frontier. rsc.orgsustainabilitymatters.net.authechemicalengineer.com

Greener Solvents and Reagents: A major focus is on replacing hazardous solvents like DMF and DCM with more environmentally benign alternatives such as water, ethanol, or other green solvents. advancedchemtech.com The development of TFA-free protocols for peptide cleavage and the substitution of reagents like piperidine (B6355638) with greener alternatives are also critical steps. advancedchemtech.compolypeptide.com

These advancements aim to make specialized amino acids like Cbz-D-bishomopropargylglycine more accessible and cost-effective for large-scale applications, thereby broadening their research and industrial potential.

Exploration of Novel Bioorthogonal Reactions Beyond CuAAC

While CuAAC is a robust and widely used "click" reaction, its reliance on a potentially cytotoxic copper catalyst limits some in vivo applications. ru.nl The dual alkyne groups of Cbz-D-bishomopropargylglycine make it an ideal substrate for exploring a range of alternative, copper-free bioorthogonal reactions. The development of mutually orthogonal bioorthogonal reactions, which can proceed simultaneously without interfering with one another, is a key goal. nih.gov

Emerging bioorthogonal reactions suitable for this compound include:

Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC): This reaction utilizes strained cyclooctynes that react rapidly with azides without the need for a catalyst. bohrium.comrsc.org While Cbz-D-bishomopropargylglycine itself contains unstrained alkynes, it can be reacted with molecules functionalized with strained cyclooctynes. The reactivity of SPAAC can be tuned through modifications to the cyclooctyne (B158145) structure, with biarylazacyclooctynone (BARAC) showing exceptionally fast reaction rates. nih.gov

Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC): SPANC involves the reaction of a strained alkyne with a nitrone. nih.gov This reaction can exhibit kinetics that are significantly faster than SPAAC. ru.nlresearchgate.net For instance, the reaction of certain cyclooctynes with α-carboxynitrones can be over 30 times faster than with benzyl (B1604629) azide (B81097). ru.nl The reaction rates are highly dependent on the substituents of the nitrone. nih.gov

Inverse-Electron-Demand Diels-Alder (IEDDA) Reaction: The IEDDA reaction between an electron-poor diene, such as a 1,2,4,5-tetrazine, and an electron-rich dienophile (like an alkyne) is one of the fastest bioorthogonal reactions known. rsc.orgwikipedia.org It proceeds rapidly at low concentrations without a catalyst, forming a stable pyridazine (B1198779) product upon reaction with alkynes. rsc.orgsigmaaldrich.com This makes it exceptionally well-suited for applications in living systems. nih.gov

Alkyne Metathesis: This is an organic reaction that involves the redistribution of alkyne chemical bonds, catalyzed by metal alkylidyne complexes. wikipedia.orgorganicreactions.org Ring-closing alkyne metathesis (RCAM) is particularly powerful for creating macrocyclic structures from di-alkyne precursors like Cbz-D-bishomopropargylglycine. wikipedia.orguwindsor.ca

| Reaction | Key Reactants | Catalyst Required | Typical Rate Constant (k₂) | Key Advantages |

|---|---|---|---|---|

| CuAAC | Terminal Alkyne + Azide | Copper(I) | 10¹ - 10³ M⁻¹s⁻¹ | High efficiency, simple reactants |

| SPAAC | Strained Cyclooctyne + Azide | None | up to ~1 M⁻¹s⁻¹ | Copper-free, bioorthogonal |

| SPANC | Strained Cyclooctyne + Nitrone | None | up to ~60 M⁻¹s⁻¹ researchgate.net | Very fast kinetics, copper-free |

| IEDDA | Alkyne + Tetrazine | None | up to >10³ M⁻¹s⁻¹ rsc.org | Extremely fast, excellent orthogonality |

Advanced Applications in Complex Molecular Architecture Construction

The presence of two spatially defined terminal alkynes makes Cbz-D-bishomopropargylglycine an excellent crosslinking agent and a monomer for the synthesis of advanced molecular architectures.

Future applications in this area include:

Dendrimers and Dendronized Polymers: Dendrimers are highly branched, well-defined macromolecules. The dual alkyne groups allow the compound to act as a core or branching unit in the convergent or divergent synthesis of dendrimers via click chemistry. researchgate.netresearchgate.netmdpi.com It can also be incorporated into a polymer backbone, with the pendant alkyne groups used to "graft" dendrons onto the linear chain, creating dendronized polymers with unique self-assembly properties. mdpi.com

Functionalized Metal-Organic Frameworks (MOFs): MOFs are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. sioc-journal.cnrsc.org Incorporating amino acids like Cbz-D-bishomopropargylglycine as functionalized linkers can introduce chirality and reactive handles within the MOF pores. nih.govresearchgate.net The alkyne groups can be post-synthetically modified to anchor catalysts, sensors, or other functional molecules, creating highly sophisticated and reusable materials for applications like asymmetric catalysis. nih.govdigitellinc.com

DNA-Encoded Libraries (DELs): DEL technology enables the synthesis and screening of massive combinatorial libraries of small molecules for drug discovery. rsc.org Non-natural amino acids are increasingly being incorporated to expand the chemical diversity of these libraries. nih.govacs.orgresearchgate.net Cbz-D-bishomopropargylglycine can be used as a building block in DEL synthesis, where its two alkyne handles can be used for cyclization or for attaching other chemical scaffolds, creating complex macrocyclic peptide libraries. rsc.orgresearchgate.net

Deeper Mechanistic Understanding Through Integrated Experimental and Computational Studies

A deeper understanding of the reactivity of Cbz-D-bishomopropargylglycine in various chemical transformations is crucial for optimizing existing applications and designing new ones. The integration of experimental kinetics studies with advanced computational modeling provides powerful insights into reaction mechanisms.

Key research avenues include:

Computational Modeling of Reaction Pathways: Techniques like Density Functional Theory (DFT) can be used to model the transition states of cycloaddition reactions involving the bishomopropargylglycine moiety. bohrium.comrsc.org Such studies can elucidate the energetics of different reaction pathways, predict the influence of substituents, and explain observed regioselectivity. rsc.org The Distortion/Interaction model (also known as the Activation Strain model) is particularly useful for analyzing cycloaddition barriers, separating the energy required to distort the reactants into their transition-state geometries from the stabilizing interaction energy between them. nih.govnih.gov

Mechanistic Studies of CuAAC: While CuAAC is widely used, its precise mechanism, especially in complex biological media, is still under investigation. nih.govacs.org Studies have shown that in cellular environments, side reactions with thiols can occur, leading to the formation of thiotriazole adducts. acs.orgnih.gov Integrated studies can help to define reaction conditions that minimize these side reactions and improve the specificity of labeling when using alkyne-containing probes like Cbz-D-bishomopropargylglycine.

Predictive Reactivity Models: By combining experimental data with computational analysis, researchers can develop models that predict the reactivity of the dual alkyne groups in different chemical environments. nih.gov This includes understanding the potential for intramolecular reactions, the relative reactivity of the two alkynes, and how their reactivity is affected by being incorporated into a peptide or polymer chain. This knowledge is essential for the rational design of molecules and materials with precisely controlled architectures and functions.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing Cbz-D-bishomopropargylglycine CHA salt with high purity?

- Methodological Answer : Synthesis typically involves sequential protection of the amino group using carboxybenzyl (Cbz) groups, followed by propargylation and salt formation with cyclohexylamine (CHA). Purification via reverse-phase HPLC or flash chromatography is critical to achieve >97% purity. Structural confirmation requires H/C NMR, high-resolution mass spectrometry (HRMS), and elemental analysis to verify the absence of residual solvents or byproducts .

Q. What analytical techniques are essential for confirming the structural integrity of this compound?

- Methodological Answer : A combination of spectroscopic and chromatographic methods is recommended:

- NMR : To confirm stereochemistry and propargyl group positioning.

- HPLC : For purity assessment (e.g., using a C18 column with UV detection at 254 nm).

- Mass Spectrometry : To validate molecular weight and isotopic patterns.

- FT-IR : To identify functional groups (e.g., C≡C stretch at ~2100 cm) .

Q. What are the optimal storage conditions to maintain the stability of this compound?

- Methodological Answer : Store in airtight, light-protected containers under anhydrous conditions at −20°C. Pre-dissolve in dry DMSO or DMF for aliquots to avoid repeated freeze-thaw cycles. Regular stability checks via HPLC are advised to monitor degradation, especially if used in long-term assays .

Q. What are the primary biochemical applications of this compound in current research?

- Methodological Answer : The compound is used as a chiral building block in peptide synthesis, particularly for introducing propargylglycine motifs. Its CHA salt form enhances solubility in organic solvents, facilitating solid-phase peptide coupling. Applications include enzyme inhibition studies and probes for click chemistry-based labeling .

Advanced Research Questions

Q. How can researchers mitigate batch-to-batch variability when using this compound in sensitive bioassays?

- Methodological Answer : Implement rigorous quality control (QC) protocols:

- Peptide Content Analysis : Quantify active ingredient via amino acid analysis or UV spectrophotometry.

- Residual Solvent Testing : Use gas chromatography (GC) to detect traces of DMF or THF.

- Salt Content Adjustment : Titrate CHA counterion levels via ion-exchange chromatography to standardize reactivity across batches .

Q. How should experimental designs account for potential redox interactions of this compound in cellular assays?

- Methodological Answer : Propargyl groups may interact with cellular redox systems. Use redox biosensors (e.g., Grx1-roGFP2 for glutathione potential) to monitor compartment-specific oxidation states. Control for light exposure and electron transport chain inhibitors (e.g., DCMU) to isolate compound-specific effects .

Q. What strategies are effective in elucidating the role of the CHA counterion in the compound’s reactivity and solubility?

- Methodological Answer : Conduct comparative studies with alternative salts (e.g., TFA or hydrochloride). Solubility profiles can be assessed in polar/aprotic solvents via dynamic light scattering (DLS). Reactivity differences are evaluated using kinetic assays (e.g., monitoring coupling efficiency in peptide synthesis) .

Q. How can contradictory data in studies involving this compound be systematically analyzed?

- Methodological Answer : Apply root-cause analysis:

- Purity Reassessment : Verify batch-specific impurities via LC-MS.

- Solvent Effects : Test solubility in alternative solvents (e.g., DMSO vs. acetonitrile).

- Statistical Modeling : Use ANOVA or multivariate regression to identify confounding variables (e.g., temperature, pH). Reproduce experiments under standardized conditions to isolate variables .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.